molecular formula C20H23FN2O3 B3867949 N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide

N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide

Cat. No.: B3867949
M. Wt: 358.4 g/mol
InChI Key: ZCPOWHLEXSULOH-UHFFFAOYSA-N
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Description

N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the oxolane ring and the fluorophenyl group. The key steps include:

    Formation of the Oxolane Ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and suitable catalysts to introduce the fluorine atom.

    Coupling Reactions: The oxolane ring and the fluorophenyl group are then coupled using reagents such as organolithium or Grignard reagents.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the oxolane ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide is unique due to its specific combination of a fluorophenyl group, an oxolane ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-14(24)23-17-6-7-19(25-2)18(11-17)22-12-20(8-9-26-13-20)15-4-3-5-16(21)10-15/h3-7,10-11,22H,8-9,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPOWHLEXSULOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCC2(CCOC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-[[3-(3-fluorophenyl)oxolan-3-yl]methylamino]-4-methoxyphenyl]acetamide

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